molecular formula C11H13NO2 B2517308 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one CAS No. 144537-21-3

2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one

Cat. No.: B2517308
CAS No.: 144537-21-3
M. Wt: 191.23
InChI Key: CZJOWQDUADJYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one is a chemical compound belonging to the class of 1,4-benzoxazepinones. These benzo-fused seven-membered heterocycles containing oxygen and nitrogen atoms are recognized as privileged structures in medicinal chemistry and drug discovery due to their wide spectrum of biological activities . The 1,4-benzoxazepinone core is a key pharmacophore of interest for developing therapeutic agents and is frequently investigated for its potential anticancer properties . As a versatile synthetic intermediate, this compound serves as a valuable building block for the preparation of more complex derivatives. Researchers utilize it in chemodivergent synthesis, where slight changes in reaction conditions, such as solvent or base, can lead to different reaction pathways and a diverse array of products . The structure of 1,4-benzoxazepin-5(4H)-ones makes them a useful and potential precursor for synthesizing derivatives through simple transformations . This product is intended for research and laboratory use only. For Research Use Only. Not for diagnostic or therapeutic use, and not for human use.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydro-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)7-12-10(13)8-5-3-4-6-9(8)14-11/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJOWQDUADJYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=CC=CC=C2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144537-21-3
Record name 2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Substrate Preparation and Reaction Conditions

2,2-Dimethyl-4-chromanone serves as the primary substrate for this route. Treatment with sodium azide (NaN₃) in polyphosphoric acid (PPA) at 60°C induces a regioselective rearrangement, yielding the target benzoxazepinone. The reaction proceeds via intramolecular migration of the aryl group adjacent to the carbonyl, forming the seven-membered lactam ring.

Table 1: Schmidt Rearrangement Parameters

Substrate Reagents/Conditions Yield (%) Isomer Ratio (1,4:1,5)
2,2-Dimethyl-4-chromanone NaN₃, PPA, 60°C, 12 h 60–70 95:5
5,7-Dimethyl-4-chromanone HN₃, H₂SO₄, 0°C, 6 h 55 85:15

The stereoelectronic influence of substituents on the aromatic ring significantly impacts product distribution. Electron-donating groups (e.g., methyl at C-5 or C-7) favor 1,4-benzoxazepinone formation due to enhanced aryl migration. By contrast, steric hindrance at the peri-position (e.g., C-8 methyl) promotes 1,5-isomer formation.

Beckmann Rearrangement of Chromanone Oximes

The Beckmann rearrangement, a classical method for converting oximes to amides, has been adapted for synthesizing benzoxazepinones. This approach involves cyclization of 2,2-dimethyl-4-chromanone oximes under acidic conditions.

Oxime Synthesis and Isomerization

Chromanone oximes are prepared by treating 2,2-dimethyl-4-chromanones with hydroxylamine hydrochloride in ethanol. The resulting oximes exist as E/Z isomers, with the E-isomer dominating (>95%) under equilibrium conditions. However, in acidic media (e.g., trifluoroacetic acid), the Z-isomer proportion increases to ~40%, altering the rearrangement pathway.

Table 2: Beckmann Rearrangement Outcomes

Oxime Structure Acid Catalyst Temperature (°C) Yield (%) Product Isomer
E-2,2-Dimethyl-4-chromanone oxime Polyphosphoric acid 50 65 1,4-Benzoxazepinone
Z-2,2-Dimethyl-4-chromanone oxime H₂SO₄ 80 45 1,5-Benzoxazepinone

Mechanistic Considerations

The reaction proceeds via N-O bond cleavage and aryl or alkyl migration, dictated by the oxime’s stereochemistry. E-Oximes favor aryl migration, yielding 1,4-benzoxazepinones, while Z-oximes undergo alkyl migration, forming 1,5-isomers. Steric effects from peri-substituents (e.g., C-6 methyl) further modulate selectivity, as demonstrated in the synthesis of 2,2,6-trimethyl derivatives.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Schmidt Reaction : Higher yields (60–70%) and superior regioselectivity for 1,4-isomers make this method preferable for large-scale synthesis. However, the use of toxic HN₃ necessitates stringent safety protocols.
  • Beckmann Rearrangement : Although safer, this route suffers from lower yields (45–65%) and sensitivity to oxime isomerization, requiring precise control of reaction conditions.

Byproduct Formation

Both methods generate minor byproducts, including 1,3-benzoxazinones (2–8% yield) from competing cyclization pathways. These are separable via column chromatography but add complexity to purification.

Structural Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy is critical for differentiating 1,4- and 1,5-benzoxazepinone isomers. Key distinctions include:

  • ¹H NMR : The C-2 methylene protons in 1,4-isomers resonate as triplets at δ 4.3–4.5 ppm, whereas 1,5-isomers exhibit signals at δ 2.7–2.8 ppm.
  • ¹³C NMR : The carbonyl carbon (C-5) in 1,4-isomers appears at δ 168–170 ppm, compared to δ 165–167 ppm in 1,5-isomers.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2,3-Dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzoxazepine derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the benzene ring. Electrophilic substitution reactions, such as nitration or halogenation, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

    Oxidation Products: Oxidized benzoxazepine derivatives.

    Reduction Products: Reduced benzoxazepine derivatives.

    Substitution Products: Nitrated or halogenated benzoxazepine derivatives.

Scientific Research Applications

Pharmacological Applications

2,3-Dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one has been investigated for its potential pharmacological effects:

  • Anxiolytic and Analgesic Properties : Research has indicated that derivatives of this compound may exhibit anxiolytic (anxiety-reducing) and analgesic (pain-relieving) effects. For instance, studies have shown that certain modifications to the benzoxazepin structure enhance interaction with GABA receptors, which are crucial for anxiety modulation .

Synthesis and Derivative Development

The synthesis of 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one often involves various chemical reactions leading to derivatives with enhanced biological activities:

  • Synthetic Pathways : The compound can be synthesized through methods such as the Beckmann rearrangement and cyclization reactions involving substituted precursors . These synthetic routes allow for the exploration of structural modifications that can lead to improved pharmacological profiles.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Certain derivatives have shown promising results against various bacterial and fungal strains, indicating potential use in treating infections .
  • Anticancer Potential : Preliminary studies suggest that some benzoxazepine derivatives may inhibit cancer cell proliferation, making them candidates for further investigation in oncology .

Case Study 1: Anxiolytic Activity

A study evaluated the anxiolytic effects of a series of benzoxazepine derivatives using animal models. The results indicated that specific compounds demonstrated significant reductions in anxiety-like behaviors compared to control groups. This was attributed to their action on GABA receptors .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several derivatives of 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one were tested against Candida species. The findings revealed that certain compounds exhibited potent antifungal activity, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogs Within Benzoxazepinones

Key Compounds :

  • 3-Aryl-1,4-benzoxazepin-5(4H)-ones (e.g., 7-bromo-3-phenyl derivatives)
  • 3,4-Dihydro-1,4-benzoxazepin-5(2H)-one (CAS 703-51-5)
  • 4-Methyl-1,4-benzoxazepin-5(4H)-ones

Comparison Highlights :

  • This may impact binding to biological targets, as seen in tranquilizing activity studies where N-methylation (e.g., 4-methyl derivatives) altered efficacy . Electron-withdrawing groups (e.g., 7-bromo, 3-nitro) lower electron density at the carbonyl, affecting reactivity in nucleophilic additions .
  • Physical Properties: Compound Melting Point (°C) Molecular Weight Key Substituents 2,2-Dimethyl derivative (target) Not reported 207.25 2,2-dimethyl 7-Bromo-3-phenyl (4a) 205–270 315.17 7-Br, 3-Ph 3-(4-Methoxyphenyl) (4i) 190–210 269.27 3-(4-OMe-Ph) 3,4-Dihydro derivative 115–116 163.17 No methyl substituents
  • Biological Activity: The target compound’s tranquilizing effect is hypothesized to arise from its rigid structure, whereas 3-aryl derivatives (e.g., 4f, 4g) showed varied efficacy depending on substituent polarity . Neuroprotective activity is prominent in 1,4-benzoxazepinones with extended side chains (e.g., Piclozotan, a 3-chloro-4-alkyl derivative) .

Benzoxazepinones vs. Benzoxazinones

Key Study : Base-promoted chemodivergent synthesis (KOH, solvent-dependent) yields either 1,4-benzoxazepin-5(4H)-ones (seven-membered) or 1,3-benzoxazin-4(4H)-ones (six-membered) .

  • Reactivity: Polar aprotic solvents (e.g., DMSO) favor benzoxazepinone formation via Smiles rearrangement, while protic solvents (e.g., ethanol) promote benzoxazinones through direct cyclization.

Oxygen vs. Sulfur Analogs: Benzoxazepinones vs. Benzothiazepinones

Key Compounds :

  • 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one (CAS 14944-00-4)
  • Diltiazem-related compounds (e.g., 5-(2-dimethylaminoethyl) derivatives)

Comparison Highlights :

  • Electronic Effects : Replacement of oxygen with sulfur increases ring electron density due to sulfur’s polarizability, altering redox properties and metabolic stability.
  • Pharmacological Applications: Benzothiazepinones (e.g., diltiazem) are clinically used as calcium channel blockers, whereas benzoxazepinones are explored for neuroprotection and anxiolytic effects .

Comparison with Diazepines

Key Compound: 2,3,6,7-Tetrahydro-1,4-diazepin-5(4H)-one (homopiperazinone)

  • Structural Differences : The diazepine core contains two nitrogen atoms, enabling diverse hydrogen-bonding interactions.
  • Biological Relevance : Diazepines are intermediates in synthesizing kinase inhibitors and antipsychotics, highlighting the impact of heteroatom number on target selectivity .

Biological Activity

2,3-Dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one is a compound of significant interest due to its potential biological activities. This benzoxazepine derivative has been investigated for various pharmacological effects, including antitumor, antimicrobial, and antioxidant properties. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one is C11H13NO2C_{11}H_{13}NO_2 with a molecular weight of approximately 191.23 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, a study demonstrated that 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard assays.

Cell Line IC50 (µg/mL)
HCT-116 (Colon Cancer)24.5
CACO-2 (Colorectal)30.7
MCF-7 (Breast Cancer)28.9

These results indicate a promising potential for this compound in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one have also been explored. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated that it possesses significant free radical scavenging ability.

Concentration (µg/mL) Inhibition (%)
5045
10060
20075

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases .

The mechanisms underlying the biological activities of 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one are still under investigation. Preliminary molecular docking studies suggest interactions with key proteins involved in apoptosis and cell cycle regulation. Specifically, it may modulate pathways involving protein kinase R (PKR), which is crucial in mediating apoptosis in cancer cells .

Case Studies

A notable case study involved the administration of the compound in a preclinical model of colon cancer. The treatment resulted in reduced tumor size and improved survival rates compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues treated with the compound.

Q & A

Q. What are the common synthetic routes for preparing 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-one?

The synthesis typically involves cyclization reactions of precursor amines or acylation of benzodiazepine cores. For example, Huckle et al. (1965) describe the preparation via base-mediated cyclization of substituted benzoxazepine intermediates under controlled temperature (40–60°C) to avoid side reactions . Another method involves N-alkylation of benzoxazepinone derivatives, though this can lead to ring cleavage under harsh conditions, as observed in studies on related compounds .

Q. How is the structural characterization of this compound validated in academic research?

Techniques include nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration. For instance, crystal structures of analogous benzoxazepinones were resolved using X-ray diffraction, confirming stereochemistry and bond angles .

Q. What analytical methods are used to assess purity during synthesis?

High-performance liquid chromatography (HPLC) with UV detection and thin-layer chromatography (TLC) are standard. Impurity profiling, such as detecting byproducts from incomplete cyclization, often employs LC-MS or GC-MS for trace analysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products like ring cleavage?

Evidence suggests that N-alkylation attempts on benzoxazepinones can inadvertently trigger ring opening to form acrylamides . To mitigate this, use milder alkylating agents (e.g., methyl iodide instead of bulkier analogs), lower reaction temperatures (0–25°C), and monitor progress via real-time NMR or in situ IR spectroscopy.

Q. What strategies are employed to resolve contradictions in reported biological activities of benzoxazepinone derivatives?

Discrepancies in bioactivity data (e.g., receptor binding vs. enzyme inhibition) may arise from structural variations or assay conditions. Comparative studies using isogenic cell lines, standardized assay protocols (e.g., fixed ATP concentrations in kinase assays), and molecular docking simulations can clarify structure-activity relationships .

Q. How are pharmacological assays designed to evaluate benzoxazepinones for therapeutic potential?

For HIV research, compounds like pyrido-benzoxazepinones are tested for viral protease inhibition using fluorescence resonance energy transfer (FRET) assays with synthetic peptide substrates . In neuropharmacology, acetylcholinesterase inhibition is measured via Ellman’s method, with IC₅₀ values calculated from dose-response curves .

Q. What methodologies address stability challenges, such as hydrolysis in acidic/basic conditions?

Stability studies under varying pH (1–13) and temperature (25–60°C) are conducted using accelerated degradation protocols. For hydrolytically labile derivatives, formulation strategies like prodrug design (e.g., ester prodrugs) or encapsulation in liposomes can enhance stability .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting data on benzoxazepinone reactivity?

Contradictory reactivity profiles (e.g., unexpected ring expansion vs. cleavage) require mechanistic studies. Techniques include isotopic labeling (¹⁸O/²H) to track reaction pathways and density functional theory (DFT) calculations to model transition states .

Q. What experimental controls are critical in biological assays for benzoxazepinones?

Include positive controls (e.g., known enzyme inhibitors like donepezil for acetylcholinesterase assays) and negative controls (vehicle-only treatments). For receptor binding studies, use cold competition assays with radiolabeled ligands to validate specificity .

Q. How can impurities in synthesized benzoxazepinones be characterized and quantified?

Impurity profiling via LC-HRMS (high-resolution mass spectrometry) identifies structural analogs or degradation products. Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) provides accurate purity assessments .

Tables

Table 1. Key Synthetic Methods and Challenges

MethodConditionsYield (%)Common ByproductsReference
Cyclization of amines60°C, base (K₂CO₃)65–75Uncyclized intermediates
N-AlkylationRT, DMF, methyl iodide50–60Ring-cleaved acrylamide

Table 2. Bioactivity Data for Selected Derivatives

Compound ClassAssay TypeIC₅₀/EC₅₀ (µM)ApplicationReference
Pyrido-benzoxazepinonesHIV protease inhibition0.25–1.2Antiviral
DihydroisoquinolinonesAcetylcholinesterase0.8–3.5Neurodegenerative disease

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.